Home > Products > Screening Compounds P87135 > 2-(3,4-dimethoxybenzenesulfonamido)benzamide
2-(3,4-dimethoxybenzenesulfonamido)benzamide -

2-(3,4-dimethoxybenzenesulfonamido)benzamide

Catalog Number: EVT-5890973
CAS Number:
Molecular Formula: C15H16N2O5S
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide (A-740003)

Compound Description: A-740003 is a competitive antagonist of P2X7 receptors []. It exhibits IC50 values of 40 nM for human and 18 nM for rat P2X7 receptors. A-740003 demonstrated potent blockade of agonist-evoked IL-1β release (IC50 = 156 nM) and pore formation (IC50 = 92 nM) in differentiated human THP-1 cells []. In vivo studies showed that systemic administration of A-740003 produced dose-dependent antinociception in a rat spinal nerve ligation model (ED50 = 19 mg/kg i.p.) [].

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylaminoacetamide Hydrochloride (Compound 15)

Compound Description: Compound 15 demonstrated significant antiulcer activity in a study evaluating the effectiveness of 2-(3,4-dimethoxyphenyl)ethylamine derivatives in preventing water-immersion stress-induced gastric ulceration in rats [].

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide (DQ-2511)

Compound Description: DQ-2511, a benzamide derivative with potent antiulcer activity, demonstrated significant inhibition of various experimentally induced gastric and duodenal ulcers in rats []. It also exhibited beneficial effects on gastric aggressive and defensive factors, suggesting a potential superiority over cimetidine in terms of antiulcer potency and spectrum [].

5-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine Fumarate (KT-362)

Compound Description: KT-362 is an intracellular calcium antagonist []. It inhibited contractile responses to norepinephrine and methoxamine in rabbit aorta but did not affect responses to potassium []. KT-362 also inhibited caffeine-induced contraction in rabbit iliac artery [].

4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (Efipladib)

Compound Description: Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α) []. It demonstrated efficacy in various acute and chronic prostaglandin and leukotriene-dependent in vivo models when administered orally [].

Relevance: Efipladib and 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide share a key structural feature - the sulfonamide group (-S(=O)2NH-) []. While the aromatic rings attached to the sulfonamide differ - 3,4-dimethoxyphenyl in the target compound versus 3,4-dichlorobenzyl in Efipladib - this similarity highlights the importance of exploring variations in the aromatic substituent for optimizing potency and selectivity.

7-Methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde

Compound Description: This compound was synthesized from vanillin and investigated for anticancer and antibacterial activity using molecular docking studies []. Docking analysis using the XP visualizer tool revealed that 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde exhibits the strongest interaction with the 3LAU and 1VOM biomarkers, suggesting potential anticancer properties []. Further in vitro studies using human lung (A-459) and breast (MCF-07) cell lines showed strong cytotoxicity, supporting its potential as an anticancer drug [].

Relevance: This compound, like 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide, contains the 3,4-dimethoxyphenyl group directly attached to a heterocyclic scaffold []. This shared structural feature suggests that the 3,4-dimethoxyphenyl group might be a common pharmacophore and could potentially contribute to the biological activities observed in both compounds.

2-(3,4-Dimethoxyphenyl)-5-Fluorobenzothiazole (GW-610, NSC 721648)

Compound Description: GW-610 is an antitumor agent with a novel mechanism of action that showed effectiveness against both breast and colorectal cancer cells [, ]. It requires metabolic activation by CYP2W1 for its antitumor activity, particularly in colorectal cancer cells [, ].

3,3'-((3,4-Dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one)

Compound Description: This compound is a novel coumarin derivative. Its crystal structure, determined by X-ray crystallography, reveals a monoclinic space group P21/c []. Structural analysis shows the presence of weak but significant intermolecular interactions, including C-H···O, N-H···O, π-π, and C-H···π interactions, which contribute to the stability of the crystal structure [].

5-[3-(2,5-Dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide (Compound 1)

Compound Description: Compound 1 is a novel compound with good drug-likeness, potentially applicable in developing innovative drugs, especially for type-II diabetes [].

(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Monohydrate

Compound Description: This compound, synthesized from 3,4-dimethoxybenzaldehyde, malononitrile, and 5-phenylcyclohexane-1,3-dione, was characterized by X-ray crystallography []. The crystal structure analysis reveals a two-dimensional network stabilized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds [].

2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

Compound Description: This compound co-crystallizes with 3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile in a 1:19 ratio [, ]. The crystal structure reveals a buckled fused-ring system in the compound due to the ethylene linkage in the central ring, with the dimethoxyphenyl substituent twisted relative to the amino- and cyano-bearing aromatic ring [, ].

2-Amino-3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromenes

Compound Description: This compound, synthesized from 3,4-dimethoxybenzaldehyde, malononitrile, and 1-naphthol, was characterized by X-ray crystallography [, ]. The crystal structure shows that the atoms form a boat-form six-membered ring with a C=C double bond [, ].

2-Amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine

Compound Description: This compound serves as a key intermediate in the synthesis of pemetrexed disodium, a drug used in cancer treatment [].

3,4-Dichloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide (Ligand L)

Compound Description: Ligand L is a novel N,N’-disubstituted benzoyl thiourea ligand used to synthesize copper(II), cobalt(II), nickel(II), and zinc(II) complexes [].

N-{[(2S)-4-(3,4-Difluorobenzyl)morpholin-2-yl]methyl}-2-{3-[(methylsulfonyl)amino]phenyl}acetamide

Compound Description: This compound acts as a CCR3 antagonist and may be valuable in treating inflammatory conditions [].

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)

Compound Description: Synthesized from 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide via the Bischler–Napieralski reaction, DIQ is a 3,4-dihydroisoquinoline derivative []. In silico simulations suggest potential contractile activity, prompting further investigation into its potential medicinal applications [].

Properties

Product Name

2-(3,4-dimethoxybenzenesulfonamido)benzamide

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonylamino]benzamide

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C15H16N2O5S/c1-21-13-8-7-10(9-14(13)22-2)23(19,20)17-12-6-4-3-5-11(12)15(16)18/h3-9,17H,1-2H3,(H2,16,18)

InChI Key

QINWAUIKVPNXBS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC

Solubility

47.5 [ug/mL]

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.